![molecular formula C14H17N B1439096 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 119516-85-7](/img/structure/B1439096.png)
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole
Overview
Description
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole (DMDMP) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a cyclic compound containing a pyrrole ring, a double bond, and a methyl group. It is a colorless solid with a melting point of 121-122°C and a boiling point of 199-200°C. DMDMP has been widely studied due to its unique properties, such as its low toxicity and high solubility in organic solvents.
Scientific Research Applications
Polymer Synthesis and Applications
- 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole derivatives have been utilized in the synthesis of polymers. For instance, 2,5-bis(N-aryliminomethyl)pyrroles were used to form yttrium complexes which act as initiators in ε-Caprolactone polymerization, highlighting their role in creating biodegradable polymers (Matsuo, Tani, & Mashima, 2001). Moreover, polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units exhibited strong fluorescence and high quantum yield, making them candidates for optical applications (Zhang & Tieke, 2008).
Antimicrobial Properties
- Some derivatives of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole have shown promising antimicrobial properties. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and found to possess significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Hublikar et al., 2019).
Corrosion Inhibition
- Pyrrole derivatives have been studied for their corrosion inhibition properties. For instance, 1-(1-benzyl-4-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone showed good inhibition efficiency on steel surfaces, suggesting its potential as a protective agent against corrosion (Louroubi et al., 2019).
Spectral and Structural Analyses
- The compound ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and extensively characterized using FT-IR, NMR, UV–Vis, DART Mass, and elemental analysis. This compound and its properties were also evaluated by quantum chemical calculations, indicating its use in various applications due to its strong electrophilic nature (Singh et al., 2013).
Coordination Chemistry
- The coordination chemistry of certain pyrrole derivatives was explored, leading to the synthesis of various metal complexes. These complexes demonstrated interesting structural features and potential applications in catalysis and materials science due to their unique bonding and structural configurations (Ghorai & Mani, 2014).
Synthesis of Novel Compounds
- The reactivity and synthesis pathways of 1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole derivatives led to the creation of various new compounds with potential pharmacological activities. For instance, a series of new 1H-1-pyrrolylcarboxamides of pharmacological interest were synthesized and characterized, highlighting the chemical diversity and applicability of these compounds (Bijev et al., 2003).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2,5-dimethylpyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-10-7-11(2)9-14(8-10)15-12(3)5-6-13(15)4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPJKGKCDWFVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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